molecular formula C12H20N4 B121184 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- CAS No. 147539-21-7

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-

Cat. No.: B121184
CAS No.: 147539-21-7
M. Wt: 220.31 g/mol
InChI Key: COALJHRGWIXLFP-UHFFFAOYSA-N
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Description

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that features a pyridine ring substituted with an amine group, an isopropyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- typically involves multi-step organic reactions. One common route includes the initial formation of the pyridine ring, followed by the introduction of the amine group and the isopropyl group through substitution reactions. The piperazine ring is then attached via nucleophilic substitution reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Medicinal Chemistry

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies indicate that this compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has explored its ability to inhibit cancer cell growth by targeting specific enzymes involved in tumor progression.

Biological Research

In biochemical assays, this compound serves as a ligand to study protein-ligand interactions. Its unique structure allows it to bind effectively with various biological targets, providing insights into enzyme mechanisms and receptor functions.

Material Science

Due to its unique chemical properties, 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is also investigated in the development of advanced materials. It can be used in:

  • Polymer Synthesis : As a building block for creating novel polymers with specific properties.
  • Coatings : Its chemical structure can enhance the durability and functionality of coatings in industrial applications.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal demonstrated that derivatives of 3-Pyridinamine exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cancer Therapeutics

Research exploring the anticancer potential of this compound revealed its effectiveness in inhibiting the proliferation of specific cancer cell lines. The study highlighted its interaction with enzymes critical for cell cycle regulation, suggesting pathways for therapeutic development.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)
  • 3-Pyridinamine, N-(1-methylethyl)-4-(1-piperazinyl)
  • 3-Pyridinamine, N-(1-methylethyl)-2-(1-morpholinyl)

Uniqueness

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-, also known as Delavirdine M12, is a heterocyclic compound with significant pharmacological potential. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₀N₄
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 147539-21-7

The compound features a pyridine ring substituted with an amine group and a piperazine moiety, which enhances its biological activity and pharmacological properties. The presence of these nitrogen-containing heterocycles is crucial for its interaction with various biological targets.

Biological Activities

Research indicates that 3-Pyridinamine exhibits multiple biological activities, including:

  • Antiviral Properties : It has shown efficacy against certain viral infections, particularly in inhibiting reverse transcriptase enzymes, making it a candidate for antiviral drug development.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although comprehensive evaluations are still needed.
  • Antitumor Effects : Some studies have indicated that derivatives of this compound may exhibit antiproliferative properties by targeting tubulin dynamics .

The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various therapeutic effects. For instance:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in viral replication or tumor progression, thereby exerting therapeutic effects .
  • Interaction with Receptors : The compound's structure allows it to interact with neurotransmitter receptors, which could explain its potential antidepressant properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of compounds structurally similar to 3-Pyridinamine:

Compound NameStructureBiological ActivityUnique Features
2-Piperazin-1-yl-N-propan-2-ylpyridin-3-amineC₁₂H₁₈N₄AntidepressantLacks isopropyl group
4-PyridinamineC₅H₆N₂AntimicrobialSimpler structure
1-MethylpiperazineC₇H₁₄N₂AntipsychoticNo pyridine ring

3-Pyridinamine stands out due to its dual nitrogen-containing heterocycles and the potential for diverse biological activities not fully explored in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Pyridinamine:

  • Antiviral Activity Study :
    • A study assessed the compound's efficacy against HIV reverse transcriptase. Results indicated significant inhibition at low micromolar concentrations, suggesting its potential as an antiviral agent .
  • Antitumor Research :
    • Research focused on the compound's derivatives revealed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was linked to disruption of microtubule dynamics, akin to known tubulin inhibitors .
  • Pharmacokinetic Profile :
    • A pharmacokinetic study highlighted the compound's favorable absorption and distribution characteristics, indicating potential for effective therapeutic use in vivo.

Properties

IUPAC Name

2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COALJHRGWIXLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933144
Record name 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147539-21-7
Record name U-88703
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147539217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-88703
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8JI0GST1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (2.0 mL) was added to a stirred solution of 2-(Boc-piperazinyl)-3-(i -propylamino)pyridine 4 (1.426 g, 4.45 mmol) in dichloromethane (10 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min, at room temperature for 1 h 15 min. Additional quantities of TFA (2.0 mL) were added. The mixture was stirred at room temperature for another 23 h. Sat. K2CO3 solution was slowly added to quench the reaction (gas ↑). Small amount of water was added to help the layers separation. The organic phase was separated and the aqueous phase was extracted with dichloromethane (2×25 mL). The combined organic solution was washed with brine, dried over anhydrous Na2SO4, and concentrated to afford the product in quantitative yield. 1H-NMR (CDCl3): 7.681 (dd, J=5.0 Hz and 1.5 Hz, 1 H, Ar—H), 6.890 (dd, J=8.0 Hz and 5.0 Hz, 1 H, Ar—H), 6.800 (dd, J=8.0 Hz and 1.5 Hz, 1 H, Ar—H), 4.170 (d, J=7.5 Hz, 1 H, NH), 3.567-3.485 (m, 1 H, CH), 3.046 (s, 8 H, 4 CH2), 1.983 (br, 1 H, NH), 1.234 (d, J=6.0 Hz, 6 H, 2 CH3).
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2-(Boc-piperazinyl)-3-(i -propylamino)pyridine
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Synthesis routes and methods II

Procedure details

1-[1,1-Dimethylethoxycarbonyl]-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine (PREPARATION 8) is dissolved in methylene chloride (56 ml) and cooled to 0°. Then trifluoroacetic acid is added dropwise. The reaction is warmed to 20°-25° and additional trifluoroacetic acid is added (26.6 g). When the reaction is complete by TLC, it is poured into 200 ml of water and ice, basified to pH 12 with 2N aqueous sodium hydroxide, and extracted with 10% tetrahydrofuran/chloroform (2 l) followed by 10% methanol/chloroform (1 l). The organic layers are dried over anhydrous sodium sulfate, concentrated in vacuo, and used without further purification, NMR (300 MHz, CDCl3) 7.65, 6.85, 6.76, 4.16, 3.50, 2.98 and 1.20δ.
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